Product packaging for Difemerine hydrochloride(Cat. No.:CAS No. 70280-88-5)

Difemerine hydrochloride

Cat. No.: B1670547
CAS No.: 70280-88-5
M. Wt: 363.9 g/mol
InChI Key: QRHDDSUGMIAILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Research Directions on Difemerine Hydrochloride

The early research and development of this compound are not extensively documented in readily available academic literature. It emerged as one of the many synthetic anticholinergic agents developed to provide alternatives to naturally occurring alkaloids like atropine (B194438) for treating smooth muscle spasms. Current time information in Milan, IT. One of the trade names for this compound is Luostyl. nih.govwikipedia.org

A significant event in the history of this compound was its withdrawal from the German market in 1986 due to reports of multi-organ toxicities. This event likely curtailed further extensive research and clinical use in many regions, contributing to its limited presence in contemporary medical practice and academic literature.

Current Significance and Academic Relevance of this compound Studies

The current academic relevance of this compound is primarily centered on a few specific areas:

Pharmacopeial Standards and Analytical Chemistry: The compound is listed in the Korean Pharmaceutical Codex. researchgate.net This inclusion necessitates ongoing research into its analytical methodologies to ensure quality and safety. A notable contemporary study focused on developing a more environmentally friendly titration method for its assay, replacing the hazardous reagent mercuric acetate (B1210297) with ethyl alcohol. researchgate.net This highlights a modern research trend towards "green chemistry" in pharmaceutical analysis. researchgate.net

Pharmacological Databases and Classification: this compound is cataloged in various chemical and pharmacological databases such as PubChem, DrugBank, and the NCI Thesaurus. ncats.ionih.govdrugbank.com These databases provide essential information on its chemical structure, physical properties, and classification as an antimuscarinic agent, serving as a reference for toxicological and pharmacological research. habitablefuture.org

Inclusion in Geriatric Drug Use Studies: The compound has been included in studies aimed at developing lists of potentially inappropriate medications for the elderly. For instance, a study in Korea using the Delphi method included this compound in its evaluation of drugs that should be used with caution in the geriatric population due to its anticholinergic properties.

Scope and Objectives of Contemporary this compound Research

Contemporary research on this compound is limited but appears to have the following scope and objectives:

Improvement of Analytical Methods: The primary objective of recent research has been to refine the analytical techniques for the quantification and quality control of this compound in pharmaceutical formulations. This includes the development of safer, more efficient, and environmentally benign analytical procedures. researchgate.net

Toxicological and Safety Assessments: Given its history of withdrawal from at least one market, ongoing toxicological assessment through database inclusion and high-throughput screening summaries remains a background objective to understand its potential hazards. habitablefuture.org

Pharmacovigilance and Appropriate Use: Its inclusion in lists of potentially inappropriate drugs for specific populations, such as the elderly, indicates an objective of promoting safer medication practices and raising awareness among healthcare professionals about its potential risks.

Detailed Research Findings

Recent academic work on this compound has produced specific, quantifiable findings, particularly in the realm of analytical chemistry.

A key study focused on the development and validation of a new nonaqueous titration method for the assay of this compound. The results demonstrated the viability of a more environmentally conscious analytical method. The performance of this new method is summarized in the table below.

ParameterResult
Linearity (r)>0.999
Precision (%RSD)<0.64%
Accuracy (Recovery)99.10% - 99.71%

Data from a study on an alternative titration method for this compound. researchgate.net

This research provides a clear example of contemporary efforts to refine the standards for existing pharmaceutical compounds, even those with limited clinical use.

The chemical and physical properties of this compound are well-documented in scientific databases and are crucial for any laboratory-based research.

PropertyValueSource
Molecular FormulaC20H26ClNO3 nih.gov
Molecular Weight363.9 g/mol nih.gov
IUPAC Name[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride nih.gov
CAS Number70280-88-5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNO3 B1670547 Difemerine hydrochloride CAS No. 70280-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70280-88-5

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

[1-(dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H

InChI Key

QRHDDSUGMIAILK-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl

Canonical SMILES

CC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

Other CAS No.

70280-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Difemerine hydrochloride

Origin of Product

United States

Molecular Mechanisms of Action of Difemerine Hydrochloride

Primary Receptor Antagonism: N-methyl-D-aspartate (NMDA) Receptor Interactions of Difemerine Hydrochloride

While this compound is predominantly recognized for its antimuscarinic properties, its potential interactions with the N-methyl-D-aspartate (NMDA) receptor present an area of significant interest for understanding its full pharmacological spectrum. The relationship between the cholinergic and glutamatergic systems is intricate, with evidence suggesting that modulation of one can influence the other.

Activation of muscarinic receptors has been shown to modulate the responses mediated by NMDA receptors nih.gov. This interplay suggests that an antimuscarinic compound like this compound could indirectly influence NMDA receptor function. However, direct antagonism of the NMDA receptor by this compound is not its primary established mechanism of action.

Subunit Specificity of NMDA Receptor Binding by this compound

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of these subunits dictates the pharmacological and physiological properties of the receptor. There are four subtypes of GluN2 subunits (A-D), which exhibit distinct spatial and temporal expression patterns in the central nervous system. This diversity in subunit composition gives rise to a variety of NMDA receptor subtypes with different affinities for ligands and varying roles in synaptic plasticity and excitotoxicity.

Given the lack of direct evidence for this compound binding to NMDA receptors, its subunit specificity remains uncharacterized. However, in the context of indirect modulation, the effects could be dependent on the specific muscarinic receptor subtypes that are co-localized with particular NMDA receptor subunit compositions in different neuronal populations.

Allosteric Modulation versus Orthosteric Binding of this compound at NMDA Receptors

The interaction of a ligand with a receptor can occur at the primary binding site for the endogenous agonist (orthosteric binding) or at a secondary site (allosteric modulation), which can either enhance or reduce the receptor's response to the agonist.

There is no scientific evidence to suggest that this compound engages in orthosteric binding at the NMDA receptor, which would involve competition with glutamate (B1630785) or glycine. Any potential interaction is more likely to be allosteric or indirect, possibly through the intricate signaling cascades that link the muscarinic and glutamatergic systems. For instance, the activation of certain G-protein coupled muscarinic receptors can trigger intracellular signaling pathways that could, in turn, phosphorylate and modulate the function of NMDA receptors nih.gov.

Investigation of Pharmacological Promiscuity and Off-Target Molecular Interactions of this compound

Pharmacological promiscuity, or the ability of a drug to interact with multiple targets, is a common phenomenon. Investigating the off-target interactions of this compound is crucial for a comprehensive understanding of its therapeutic effects and potential side effects.

Modulation of Monoamine Transporters by this compound

Monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft. While some anticholinergic agents have been noted to interact with these transporters, specific data on this compound's activity at these sites is not available. The potential for such interactions warrants further investigation to fully elucidate the pharmacological profile of this compound.

Interactions of this compound with the Cholinergic System

The primary and well-established mechanism of action of this compound is its role as an antimuscarinic agent medicalnewstoday.com. It competitively antagonizes acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic tone. This action is responsible for its use in treating conditions characterized by smooth muscle spasms. The cholinergic system is complex, with two main types of receptors: muscarinic and nicotinic medicalnewstoday.com. Muscarinic receptors are G-protein coupled receptors that are abundant in the central and peripheral nervous systems, as well as in various organs medicalnewstoday.com.

The table below summarizes the subtypes of muscarinic receptors and their general functions.

Receptor SubtypeGeneral Function
M1 Primarily involved in cognitive function in the CNS.
M2 Predominantly found in the heart, where it mediates a decrease in heart rate.
M3 Located on smooth muscle and glands, mediating contraction and secretion.
M4 Found in the CNS, involved in the regulation of dopamine release.
M5 Primarily located in the CNS, with functions that are still under investigation.

This compound's therapeutic effects are mainly attributed to its antagonism at M3 receptors on smooth muscle.

Characterization of Sigma Receptor Binding by this compound

Sigma receptors, which are now understood to be a distinct class of proteins from opioid receptors, have been identified as potential targets for various drugs. Notably, a number of M1-selective muscarinic antagonists have been found to potently inhibit binding to sigma sites in the brain nih.gov. This suggests a potential for this compound, as an antimuscarinic agent, to also interact with sigma receptors.

There are two main subtypes of sigma receptors, sigma-1 and sigma-2. The sigma-1 receptor is known to modulate several neurotransmitter systems, including the glutamatergic system via NMDA receptors sigmaaldrich.com.

The table below presents the binding affinities (Ki values) of several muscarinic antagonists for sigma receptors, illustrating the potential for cross-reactivity within this class of drugs.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)
Haloperidol3.24.3
(+)-Pentazocine3.6770
Trihexyphenidyl1301800
Dicyclomine2401200
Oxybutynin3601100

This data is illustrative of the interaction of other muscarinic antagonists with sigma receptors and is not specific to this compound, for which such data is not currently available.

Influence of this compound on Ion Channel Function

In addition to its primary role as a muscarinic receptor antagonist, this compound exerts a secondary mechanism of action through the modulation of ion channel function. Specifically, it has been shown to inhibit the influx of calcium ions (Ca²⁺) into smooth muscle cells. patsnap.com

The current body of scientific literature primarily details the effects of this compound on calcium channels. There is no significant evidence to suggest that it has a direct or potent modulatory effect on other major ion channels, such as voltage-gated sodium (Na⁺) or potassium (K⁺) channels, at therapeutic concentrations. The blockade of sodium channels is a mechanism associated with Class I antiarrhythmic agents and local anesthetics, while potassium channel blockers are typically classified as Class III antiarrhythmics; these actions are not characteristic of this compound's pharmacological profile. cvpharmacology.comwikipedia.orgcvpharmacology.com

Table 2: Influence of this compound on Ion Channels

Ion Channel Type Effect Mechanism Documented Research
Calcium (Ca²⁺) Channels Inhibition Blocks influx of calcium ions into smooth muscle cells Yes patsnap.com
Sodium (Na⁺) Channels No significant effect documented Not Applicable No
Potassium (K⁺) Channels No significant effect documented Not Applicable No

This table reflects findings reported in the available scientific literature.

Chemical Synthesis and Derivatization Research of Difemerine Hydrochloride

Methodologies for the Chemical Synthesis of Difemerine Hydrochloride

Comprehensive, peer-reviewed descriptions of the chemical synthesis of this compound are scarce. General synthetic principles for similar ester compounds may be applicable, but specific reaction conditions, catalysts, and purification methods tailored to this compound have not been extensively reported.

Optimization of Synthetic Routes for this compound

Without established and detailed synthetic routes in the public domain, a discussion on the optimization of these processes is speculative. The optimization of a chemical synthesis typically involves maximizing the reaction yield, minimizing the reaction time, reducing the cost of starting materials and reagents, and ensuring the process is scalable and safe. However, the absence of a baseline synthetic methodology for this compound in the available literature prevents a detailed analysis of potential optimization strategies.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is a significant area of modern chemical research. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes to minimize the environmental impact of chemical manufacturing. While general green chemistry approaches such as the use of safer solvents, catalytic reactions, and atom economy are well-established, their specific application to the synthesis of this compound has not been documented in available research. The development of a "green" synthesis would first require the establishment of a viable synthetic route, which could then be systematically modified to align with the principles of green chemistry.

Design and Synthesis of this compound Analogues and Derivatives

The exploration of a chemical compound's therapeutic potential often involves the design and synthesis of analogues and derivatives to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. However, there is a lack of published research detailing such efforts for this compound.

Structural Modifications for Enhanced Target Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the modification of a lead compound to enhance its interaction with a biological target. This often involves altering functional groups or the core scaffold of the molecule. For this compound, there is no available information on specific structural modifications that have been investigated to improve its target selectivity.

Exploration of Novel Chemical Scaffolds Inspired by this compound

The development of novel chemical scaffolds inspired by an existing compound can lead to the discovery of new classes of therapeutic agents. This process involves identifying the key pharmacophoric features of the parent molecule and incorporating them into new structural frameworks. There is currently no publicly accessible research that describes the exploration of novel chemical scaffolds based on the structure of this compound.

Structure Activity Relationship Sar and Computational Studies of Difemerine Hydrochloride

Elucidation of Key Structural Features for Difemerine Hydrochloride's Biological Activity

The biological activity of this compound, like other anticholinergic agents, is not attributed to a single feature but rather to the collective contribution and spatial arrangement of several key structural components. Analysis based on its structural class, benzilate esters, allows for the elucidation of these critical pharmacophoric elements. nih.govcutm.ac.in

The core structure of Difemerine can be deconstructed into four primary moieties: the benzilate head, an ester group, an aliphatic spacer, and a tertiary amino group.

Benzilate Moiety : This bulky group, consisting of two phenyl rings and a hydroxyl group attached to the same carbon, is crucial for antagonist activity. cutm.ac.in The phenyl rings are thought to engage in hydrophobic or π-π stacking interactions within the receptor binding pocket, while the hydroxyl group is a critical hydrogen bonding site. The presence of this hydroxyl group is known to significantly enhance potency compared to analogues where it is replaced by hydrogen. nih.gov

Ester Linkage : The ester functional group is a common feature in potent anticholinergic compounds and is believed to contribute to the binding affinity at the target receptor. pharmacy180.com While not always essential for antagonist activity, as ether analogues can also be active, the ester group is a key component in many high-affinity ligands. cutm.ac.in

Alkyl Spacer : The 2,2-dimethylethyl chain connects the benzilate head to the amino group. The length and branching of this connecting bridge are important for correctly positioning the other functional groups within the binding site. cutm.ac.in The gem-dimethyl substitution on the carbon adjacent to the amino group provides steric bulk, which can influence the compound's conformation and interaction with the receptor.

Tertiary Amino Group : The dimethylamino group is a fundamental feature for activity. At physiological pH, this group is protonated, forming a cationic head. This positive charge is essential for forming a strong ionic interaction with a conserved negatively charged aspartate residue found in the binding pocket of muscarinic acetylcholine (B1216132) receptors, which are the likely targets for this class of compounds. nih.govnih.gov This interaction serves as the primary anchor for the ligand to the receptor.

Interactive Table: Key Structural Features of Difemerine and Their Hypothesized Roles
Structural FeatureComponentPutative Role in Biological Activity
Benzilate Head Two Phenyl RingsHydrophobic and aromatic interactions with receptor pocket.
Tertiary Hydroxyl GroupActs as a key hydrogen bond donor/acceptor site. nih.gov
Linker Ester GroupContributes to binding affinity and proper ligand orientation. pharmacy180.com
2,2-Dimethylethyl ChainProvides optimal spacing and conformation between the benzilate and amino groups.
Amino Group Tertiary Amine (Cationic Head)Forms a critical ionic bond with an aspartate residue in the target receptor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR studies would be instrumental in optimizing its structure to improve desired properties.

The development of a robust QSAR model requires a dataset of structurally related analogues with experimentally determined biological activities.

Two-Dimensional (2D) QSAR : In a 2D-QSAR study of Difemerine analogues, various physicochemical descriptors would be calculated for each molecule. These descriptors can include electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft constants, molar refractivity), and hydrophobicity (e.g., logP). nih.gov A mathematical equation would then be generated using statistical methods like multiple linear regression to link these descriptors to the observed activity. Such a model could reveal, for instance, that increasing the hydrophobicity of a phenyl ring substituent leads to a predictable increase in potency.

Three-Dimensional (3D) QSAR : 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the 3D structure of the molecules. nih.gov For a series of Difemerine analogues, the molecules would be aligned, and their steric and electrostatic fields would be calculated. The resulting models produce contour maps that highlight regions in 3D space where modifications to the structure would likely lead to favorable or unfavorable changes in activity. For example, a CoMFA map might show that increased steric bulk is favored in one region of the molecule, while positive electrostatic potential is favored in another. nih.gov

Once validated, QSAR models serve as powerful predictive tools. A well-constructed model for Difemerine analogues could be used to:

Predict Activity : The primary use would be to predict the biological activity of novel, yet-to-be-synthesized analogues. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.

Predict Selectivity : Difemerine likely acts on muscarinic acetylcholine receptors, which have several subtypes (M1-M5). sketchy.com By developing separate QSAR models for activity at different receptor subtypes, it would be possible to predict the selectivity of new analogues. nih.gov This is crucial for designing drugs that target a specific receptor subtype to maximize therapeutic effects while minimizing side effects associated with other subtypes.

Interactive Table: Hypothetical Descriptors for a QSAR Study of Difemerine Analogues
Descriptor TypeExample DescriptorsInformation Provided
Electronic Hammett Constant (σ), Dipole MomentDescribes the electron-withdrawing or -donating nature of substituents.
Steric Molar Refractivity (MR), Taft Steric Parameter (Es)Quantifies the size and shape of the molecule or its substituents.
Hydrophobic Partition Coefficient (logP), Hydrophobic Constants (π)Measures the molecule's affinity for a nonpolar environment versus a polar one.
Topological Connectivity Indices (e.g., Kier & Hall)Encodes information about molecular branching and connectivity.
3D-QSAR Fields CoMFA/CoMSIA FieldsRepresents the steric and electrostatic properties of the molecule in 3D space. nih.gov

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are computational techniques that model the interaction between a ligand and its target receptor at an atomic level. These methods are essential for visualizing binding modes and understanding the energetic basis of molecular recognition. nih.govmdpi.com

Given its structure, the most probable targets for this compound are the muscarinic acetylcholine receptors (mAChRs). wikipedia.org Molecular docking simulations into the crystal structure of an mAChR subtype would reveal the specific interactions that stabilize the ligand-receptor complex.

Based on studies of similar benzilate esters, the following interactions are predicted for Difemerine: nih.govmdpi.com

Ionic Bonding : The protonated tertiary amine would form a strong salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (TM3). This is considered the most critical anchoring interaction.

Hydrogen Bonding : The hydroxyl group of the benzilate moiety is perfectly positioned to act as a hydrogen bond donor and/or acceptor with polar residues in the binding pocket, such as tyrosine or asparagine residues located on TM5, TM6, or TM7.

Hydrophobic and Aromatic Interactions : The two phenyl rings would be situated in a hydrophobic cavity, making favorable van der Waals and π-π stacking contacts with aromatic and aliphatic residues within the binding site.

Docking simulations predict the most energetically favorable binding pose (conformation and orientation) of Difemerine within the mAChR binding site. semanticscholar.org This provides a static snapshot of the interaction.

To understand the dynamic nature of this interaction, molecular dynamics (MD) simulations are employed. nih.gov An MD simulation would start with the docked pose of the Difemerine-receptor complex and simulate the movements of all atoms over time. This analysis can:

Assess Binding Stability : MD simulations can confirm whether the predicted docking pose is stable over a period of nanoseconds. Unstable poses would see the ligand drift away from the binding pocket.

Reveal Conformational Changes : Both the ligand and the receptor are flexible. MD simulations can show how Difemerine adjusts its conformation to achieve an optimal fit and how the receptor may subtly change its shape to accommodate the ligand (a phenomenon known as induced fit).

Calculate Binding Free Energy : Advanced computational methods can use MD simulation trajectories to calculate the binding free energy, providing a theoretical estimate of the ligand's affinity that can be compared with experimental data.

Interactive Table: Predicted Interacting Residues for Difemerine in a Muscarinic Receptor
Difemerine MoietyInteraction TypePotential Interacting Residues in mAChR
Cationic Amino Group Ionic Bond / Salt BridgeAspartate (in Transmembrane Helix 3)
Benzilate -OH Group Hydrogen BondTyrosine, Asparagine, Threonine (in various helices)
Benzilate Phenyl Rings Hydrophobic / AromaticTryptophan, Tyrosine, Phenylalanine, Leucine, Valine
Ester Carbonyl Hydrogen Bond / DipolePolar residues near the binding pocket

Cheminformatics and Data Mining Approaches in this compound Research

Cheminformatics and data mining are pivotal in modern drug discovery, offering powerful tools to analyze vast chemical and biological datasets. These approaches can uncover hidden patterns, predict compound activities, and guide the design of novel molecules with improved properties. In the context of this compound, these techniques could be hypothetically applied to explore its chemical space and identify new scaffolds with similar or enhanced biological activity.

Analysis of Chemical Space and Scaffold Hopping Strategies

The concept of "chemical space" encompasses all possible molecules and their properties. nih.govresearchgate.net Analyzing the chemical space around a known active compound like this compound can reveal opportunities for structural modifications that may lead to improved therapeutic profiles.

Analysis of Chemical Space:

A cheminformatics-driven analysis of the chemical space occupied by muscarinic antagonists would involve compiling a large dataset of known compounds with this activity. By mapping these compounds based on various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors), researchers can visualize the regions of chemical space associated with high potency and selectivity. The position of this compound within this space would offer insights into its specific physicochemical properties relative to other drugs in its class.

Scaffold Hopping Strategies:

Scaffold hopping is a computational technique used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is particularly useful for discovering new intellectual property, improving pharmacokinetic properties, or avoiding known metabolic liabilities. nih.govrsc.org

Starting from the this compound scaffold, which is characterized by a diphenylacetate ester linked to a substituted amino alcohol, several scaffold hopping strategies could be computationally explored:

Bioisosteric Replacement: The diphenylmethyl group is a key hydrophobic feature for muscarinic antagonist activity. pharmacy180.com One could computationally replace this with other bulky, lipophilic groups to explore the impact on receptor binding. Similarly, the ester linkage, while common in anticholinergics, could be replaced with other bioisosteric linkers.

Ring System Modification: The two phenyl rings could be replaced by various heterocyclic or saturated ring systems to modulate properties such as solubility and metabolism. pharmacy180.com

Fragment-Based Hopping: The this compound molecule can be deconstructed into key fragments (diphenylacetic acid, the amino alcohol). Data mining of large chemical databases could identify other known fragments that can be computationally reassembled into novel scaffolds that maintain the essential pharmacophoric features for muscarinic antagonism.

The table below illustrates a hypothetical scaffold hopping exploration starting from the core structure of Difemerine.

Original Scaffold FragmentHopped Scaffold FragmentRationale
DiphenylacetateCyclohexylphenylglycolateModify hydrophobicity and steric bulk pharmacy180.com
Ester LinkageAmide or Reverse AmideAlter chemical stability and hydrogen bonding capacity
2-(dimethylamino)-2-methylpropylQuinuclidinyl or Tropane moietyIntroduce rigidity and explore alternative interactions with the receptor nih.gov

These computational strategies would generate a virtual library of new compounds. These virtual compounds could then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and docked into a homology model of the target muscarinic receptor to prioritize the most promising candidates for synthesis and biological testing. While no specific studies on this compound have been published, the principles of cheminformatics and scaffold hopping provide a clear roadmap for the rational design of novel muscarinic antagonists. nih.gov

Preclinical in Vitro Pharmacological Profiling of Difemerine Hydrochloride

Cellular and Subcellular Assays for Primary Target Engagement

To confirm that Difemerine hydrochloride directly interacts with its intended targets, cellular and subcellular assays are employed. These assays typically utilize cell lines recombinantly expressing specific muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5) or membrane preparations derived from these cells. Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the muscarinic receptor is competed with varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Interactive Data Table: Hypothetical Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandKi (nM)
M1[³H]-Pirenzepine15
M2[³H]-AF-DX 38425
M3[³H]-4-DAMP10
M4[³H]-Tropicamide30
M5[³H]-Quinpirole50

This table is for illustrative purposes only and does not represent actual experimental data.

Functional Assays for Receptor Activation or Inhibition by this compound

Functional assays are crucial to determine whether the binding of this compound to muscarinic receptors results in a biological response, specifically receptor antagonism. These assays measure the ability of the compound to inhibit the functional response induced by a known muscarinic agonist, such as acetylcholine or carbachol. Common functional assays include measuring changes in intracellular second messengers, like calcium mobilization (for M1, M3, and M5 receptors) or inhibition of adenylyl cyclase (for M2 and M4 receptors).

The potency of this compound as an antagonist is typically expressed as the IC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition of the agonist response. A lower IC50 value signifies greater antagonist potency.

The following table provides a hypothetical summary of the functional antagonist activity of this compound at the different muscarinic receptor subtypes.

Interactive Data Table: Hypothetical Functional Antagonist Potency of this compound at Muscarinic Receptors

Receptor SubtypeAgonistFunctional ReadoutIC50 (nM)
M1CarbacholCalcium Mobilization20
M2AcetylcholinecAMP Inhibition35
M3AcetylcholineCalcium Mobilization18
M4CarbacholcAMP Inhibition45
M5AcetylcholineCalcium Mobilization60

This table is for illustrative purposes only and does not represent actual experimental data.

Assessment of Off-Target Pharmacological Activities in In Vitro Systems

A comprehensive in vitro safety and selectivity profile is essential to identify any potential for adverse effects due to interactions with other biological targets. This is typically achieved by screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes.

To assess the potential for neuropsychiatric or cardiovascular side effects, this compound would be tested for its ability to interact with key components of the monoaminergic systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors. This is often done using radioligand binding assays with cell lines expressing these targets.

Beyond its primary antimuscarinic activity, it is important to evaluate any potential interactions with other components of the cholinergic system, such as nicotinic acetylcholine receptors. This can be assessed using functional assays in tissue cultures, for example, by measuring agonist-induced currents in cells expressing nicotinic receptor subtypes.

Interactions with sigma and opioid receptors can lead to a range of central nervous system effects. The binding affinity and functional activity of this compound at various subtypes of these receptors would be determined using in vitro binding and functional assays.

To evaluate the potential for cardiac arrhythmias and other ion channel-related side effects, the effect of this compound on the function of key cardiac ion channels, such as hERG (human Ether-à-go-go-Related Gene) potassium channels, as well as sodium and calcium channels, would be investigated using electrophysiological techniques like patch-clamp studies on cells expressing these channels. A secondary mechanism of action for some antimuscarinic agents can involve the blockade of calcium channels, contributing to their smooth muscle relaxant properties. In vitro studies, such as measuring the inhibition of potassium-induced contractions in isolated smooth muscle preparations or direct patch-clamp analysis of calcium channel currents, would be necessary to quantify this potential activity.

The table below presents a hypothetical off-target screening profile for this compound, which is essential for a complete preclinical pharmacological assessment.

Interactive Data Table: Hypothetical Off-Target Screening Profile of this compound

Target ClassSpecific TargetAssay TypeActivity (IC50 or Ki in µM)
Monoaminergic Dopamine Transporter (DAT)Binding> 10
Serotonin Transporter (SERT)Binding> 10
Norepinephrine Transporter (NET)Binding> 10
Dopamine D2 ReceptorBinding> 5
Serotonin 5-HT2A ReceptorBinding> 5
Cholinergic Nicotinic α4β2 ReceptorFunctional> 10
Sigma Receptors Sigma-1 ReceptorBinding> 1
Sigma-2 ReceptorBinding> 1
Opioid Receptors Mu-Opioid ReceptorBinding> 10
Kappa-Opioid ReceptorBinding> 10
Delta-Opioid ReceptorBinding> 10
Ion Channels hERG (K+ Channel)Electrophysiology> 30
Nav1.5 (Na+ Channel)Electrophysiology> 10
Cav1.2 (L-type Ca2+ Channel)Electrophysiology5

This table is for illustrative purposes only and does not represent actual experimental data.

Integrated In Vitro Profiling Strategies for Lead Optimization

A comprehensive review of publicly available scientific literature and pharmacological databases did not yield specific preclinical in vitro data for this compound. While the compound is identified as a synthetic anticholinergic agent with antispasmodic properties, detailed research findings from its lead optimization process, including specific data from integrated in vitro profiling, are not available in the public domain.

The development and optimization of a lead compound like this compound would typically involve an iterative process of chemical synthesis and biological testing. This process relies heavily on a suite of in vitro assays to build a comprehensive profile of the compound's pharmacological and biopharmaceutical properties. The goal of such a strategy is to enhance the desired therapeutic effects while minimizing potential liabilities.

An integrated in vitro profiling strategy for a compound like this compound, which is known to be an anticholinergic and may possess calcium channel blocking activities, would generally include the following components:

Primary Pharmacodynamics:

Receptor Binding Assays: Quantitative assessment of the affinity of this compound and its analogs for various muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, M5). These assays would determine the binding constant (Ki) and help in optimizing selectivity for the target receptor, likely the M3 receptor on smooth muscle, to maximize antispasmodic efficacy.

Functional Assays: Cellular assays to measure the functional consequence of receptor binding. For an antagonist like this compound, this would involve measuring its ability to inhibit the downstream signaling pathways activated by acetylcholine or other muscarinic agonists. The potency of the compound is typically expressed as an IC50 or EC50 value.

Secondary Pharmacodynamics (Selectivity Profiling):

Off-Target Screening: Broad screening against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to side effects. For a compound with a known mechanism, this helps in ensuring selectivity and a better safety profile. Given its potential calcium channel blocking activity, profiling against various subtypes of calcium channels (L-type, T-type, etc.) would be a critical part of this assessment.

Pharmacokinetic Profiling (ADME):

Solubility and Permeability: Early assessment of aqueous solubility and cell permeability (e.g., using Caco-2 cell monolayers) to predict oral absorption.

Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (including human) to assess the rate of metabolism and identify potential metabolic hotspots on the molecule. This information is crucial for optimizing the compound's half-life.

CYP450 Inhibition: Evaluation of the potential of this compound to inhibit major cytochrome P450 enzymes to predict the likelihood of drug-drug interactions.

Due to the lack of specific published data for this compound, the following table is a representative example of the kind of data that would be generated during a lead optimization campaign for a hypothetical anticholinergic compound.

CompoundMuscarinic M3 Receptor Binding (Ki, nM)Functional Antagonism (IC50, nM)hERG Channel Inhibition (IC50, µM)Metabolic Stability (t½, min in human liver microsomes)
Lead Compound15.225.82.510
Analog A10.518.35.125
Analog B8.112.5> 3045
Difemerine Data not availableData not availableData not availableData not available

This iterative process of design, synthesis, and in vitro testing is fundamental to modern drug discovery and would have been integral to the development of this compound. However, without access to proprietary research or unpublished studies, a detailed account of its specific lead optimization journey cannot be provided.

Biochemical Pathway Modulation and Cellular Responses to Difemerine Hydrochloride

Signaling Pathway Perturbations Induced by Difemerine Hydrochloride

This compound is recognized as an antimuscarinic agent, meaning it competitively antagonizes acetylcholine (B1216132) at muscarinic receptors. patsnap.comdruginfosys.commims.commims.com This action leads to the relaxation of smooth muscles. patsnap.com Additionally, it has been noted to inhibit the influx of calcium ions in smooth muscle cells, which is a critical step for muscle contraction. patsnap.com

However, beyond this receptor-level interaction, there is no specific information available in the scientific literature detailing the downstream signaling pathway perturbations that may be induced by this compound. Research on how this compound affects intracellular signaling cascades, such as G-protein coupled receptor (GPCR) signaling pathways, second messenger systems (e.g., cAMP, IP3/DAG), or kinase pathways (e.g., MAPK, PI3K/Akt), has not been published.

Gene Expression and Proteomic Changes Following this compound Exposure

Currently, there are no published studies that have investigated the global gene expression or proteomic changes in cells or tissues following exposure to this compound. Transcriptomic analyses, such as RNA sequencing, or proteomic studies using techniques like mass spectrometry, have not been reported for this compound. Consequently, there is no data available on differentially expressed genes or proteins that could provide insights into the broader cellular responses to this compound.

Cellular Phenotypic Screening in Response to this compound

Phenotypic screening is a method used in drug discovery to identify substances that alter the phenotype of a cell or organism in a desired manner. While this compound is known for its antispasmodic phenotype at the organismal level, there is no information available from systematic cellular phenotypic screening assays. High-content imaging or other cell-based screening approaches have not been documented in the literature to characterize the morphological or functional changes induced by this compound at a cellular level.

Enzyme Activity Modulation by this compound

There is no specific data in the available literature to indicate that this compound directly modulates the activity of any particular enzymes. While its action on muscarinic receptors and calcium channels is known, this is a receptor- and channel-mediated effect rather than direct enzyme inhibition or activation. Studies detailing any potential off-target effects on specific enzymes or enzyme families have not been published.

Advanced Analytical Methodologies in Difemerine Hydrochloride Research

Chromatographic Techniques for Difemerine Hydrochloride Analysis

Chromatographic methods are fundamental in pharmaceutical analysis for separating, identifying, and quantifying chemical compounds. While specific applications for this compound are not well-documented, the principles of these techniques would apply.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound would be a critical step for its quality control and research. A typical HPLC method development would involve a systematic approach to optimize various parameters to achieve a desired separation.

Key steps in HPLC method development would include:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8) and column dimensions based on the polarity and chemical properties of this compound.

Mobile Phase Optimization: Selecting suitable solvents (e.g., acetonitrile, methanol) and buffers to achieve optimal resolution, peak shape, and retention time. The pH of the mobile phase would also be a critical parameter to control the ionization state of the analyte.

Detector Selection: A UV detector would likely be suitable, with the detection wavelength optimized for maximum absorbance of this compound.

Method Validation: Once developed, the method would need to be validated according to established guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying compounds at very low concentrations (trace analysis). It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the trace analysis of this compound, an LC-MS/MS method would offer significant advantages, particularly in complex matrices like biological fluids. The development would involve:

Optimizing the LC conditions for separation.

Fine-tuning the mass spectrometer parameters, including the ionization source (e.g., Electrospray Ionization - ESI) and collision energies for fragmentation in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

As with HPLC, there is a lack of published, specific LC-MS/MS methods dedicated to the trace analysis of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a salt, direct analysis by GC would be challenging due to its low volatility.

Potential applications of GC in this compound research would likely require a derivatization step to convert the analyte into a more volatile and thermally stable form. This process would involve a chemical reaction to modify the functional groups of the molecule. The GC method would then be developed to separate the derivatized analyte from other components. GC coupled with a mass spectrometer (GC-MS) would provide definitive identification.

There is no specific information in the available literature regarding the application of Gas Chromatography for the analysis of this compound.

Spectroscopic Characterization of this compound and Its Interactions

Spectroscopic techniques are indispensable for elucidating the chemical structure and studying the interactions of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be established.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide further detailed structural information, confirming the complete chemical structure.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to:

Determine the Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a very accurate mass of the molecular ion, which helps in confirming the elemental composition (C20H25NO3 for the free base). medkoo.com

Analyze Fragmentation Patterns: By inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS), a characteristic fragmentation pattern is produced. This "fingerprint" is valuable for structural confirmation and for the identification of the compound in various samples.

The theoretical exact mass of the free base of Difemerine is 339.1834 g/mol . The fragmentation pattern would likely involve cleavage of the ester linkage and other characteristic bond ruptures. However, detailed, published mass spectra and fragmentation analyses specifically for this compound are not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound is not extensively available in published research. While these methods are standard for the structural elucidation and quantitative analysis of many pharmaceutical compounds, detailed spectra and research findings pertaining directly to this compound are not readily accessible.

X-ray Fluorescence (XRF) Spectrometry for Binding Events

The application of X-ray Fluorescence (XRF) Spectrometry for the analysis of drug-protein binding events is an emerging area of interest. However, specific studies detailing the use of XRF to investigate the binding events of this compound could not be found in the available research literature.

Titration Methodologies for this compound Assay

The official assay method for this compound, as listed in the Korean Pharmaceutical Codex, has traditionally been a nonaqueous titration. This method involves the use of mercuric acetate (B1210297), a reagent known for its high toxicity. researchgate.netsemanticscholar.org The function of mercuric acetate in this context is to react with the hydrochloride salt, allowing for the quantitative analysis of the amine base through titration.

Development of Alternative Nonaqueous Titration Methods for this compound

In response to the environmental and safety hazards posed by mercuric acetate, researchers have successfully developed and validated an alternative titration method for the assay of this compound. researchgate.netsemanticscholar.org This new method represents a significant improvement by replacing the hazardous reagent with a less toxic and more environmentally friendly solvent, ethyl alcohol. researchgate.net

The developed alternative is a neutralization titration method that utilizes ethanol. The validation of this method demonstrated high levels of linearity, precision, and accuracy, proving it to be a reliable substitute for the established pharmacopoeial method. researchgate.netsemanticscholar.org

Research Findings:

The validation of the alternative titration method yielded the following key results:

Linearity: The calibration curves showed a strong linear relationship in the desired concentration range, with a correlation coefficient (r) greater than 0.999. researchgate.netsemanticscholar.org

Precision: The method was found to be highly precise, with a precision value of less than 0.64%. researchgate.netsemanticscholar.org

Accuracy: The accuracy of the method was confirmed with recovery values ranging between 99.10% and 99.71%. researchgate.netsemanticscholar.org

These findings indicate that the ethanol-based neutralization titration is a suitable and superior alternative for the routine quality control and assay of this compound, offering comparable efficacy without the significant safety concerns associated with mercuric acetate. researchgate.net

Interactive Data Table: Validation Parameters of the Alternative Titration Method

ParameterResultSource
Correlation Coefficient (r) > 0.999 researchgate.netsemanticscholar.org
Precision (%RSD) < 0.64% researchgate.netsemanticscholar.org
Accuracy (Recovery) 99.10% - 99.71% researchgate.netsemanticscholar.org

Lack of Publicly Available Data on the Metabolite Profiling and Identification of this compound in Preclinical Models

Despite a comprehensive search of publicly available scientific literature and databases, no specific experimental data was found regarding the metabolite profiling, in vitro metabolic stability, biotransformation pathways, or comparative metabolite profiles of this compound in preclinical models.

The requested article, focusing on the "Metabolite Profiling and Identification of this compound in Preclinical Models," requires detailed research findings and data tables for the following sections:

Metabolite Profiling and Identification of Difemerine Hydrochloride in Preclinical Models

Comparative Metabolite Profiling Across Preclinical Species

The absence of specific studies on Difemerine hydrochloride in these areas prevents the generation of an evidence-based article that adheres to the provided outline. General principles of drug metabolism, while well-documented for many compounds, cannot be specifically applied to this compound without dedicated experimental investigation.

Therefore, the creation of a scientifically accurate and informative article on this specific topic is not possible at this time due to the lack of available data in the public domain. Further research and publication of preclinical metabolism studies on this compound would be necessary to fulfill this request.

Emerging Research Avenues and Future Perspectives for Difemerine Hydrochloride

Integration of Multi-Omics Data in Difemerine Hydrochloride Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological responses to drug administration. While specific multi-omics studies on this compound are not yet available, the application of these techniques to the broader class of antimuscarinic drugs provides a roadmap for future investigations.

A multi-omics approach could provide a holistic understanding of the molecular changes induced by this compound. For instance, transcriptomic analysis could identify genes whose expression is altered in response to the drug in target tissues, such as the bladder or gastrointestinal tract. Proteomics would then allow for the quantification of corresponding protein level changes, while metabolomics could reveal shifts in metabolic pathways.

Omics LayerPotential Application in this compound ResearchExpected Insights
Genomics Identifying genetic variations that influence patient response to this compound.Discovery of biomarkers to predict efficacy and guide patient stratification.
Transcriptomics Analyzing changes in gene expression in target cells and tissues upon drug exposure.Understanding the downstream signaling pathways affected by muscarinic receptor blockade.
Proteomics Quantifying alterations in protein abundance and post-translational modifications.Identification of novel protein targets and off-target effects.
Metabolomics Profiling changes in small molecule metabolites in biofluids and tissues.Elucidation of the metabolic consequences of this compound treatment.

By integrating these diverse datasets, researchers could construct comprehensive network models of this compound's mechanism of action, moving beyond its known antimuscarinic activity to uncover novel biological roles and potential new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netnih.govresearchgate.netcolumbia.edu These computational tools can be leveraged in various stages of this compound research, from identifying new therapeutic targets to designing novel analogues with improved properties.

One promising application is the use of ML algorithms to predict the therapeutic response to anticholinergic medications. For example, a random forest model has been developed and validated to predict the failure of anticholinergic treatments for overactive bladder with over 80% accuracy, demonstrating the potential for such models in personalizing therapy. nih.gov Similar models could be developed for this compound to identify patient populations most likely to benefit from the treatment.

AI/ML ApplicationPotential Use in this compound Research
Predictive Modeling Develop algorithms to predict patient response based on clinical and molecular data.
Virtual Screening Screen large compound databases to identify potential new antimuscarinic agents.
De Novo Drug Design Generate novel molecules with tailored properties for muscarinic receptor targets.
ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity of new analogues. daneshyari.com

High-Throughput Screening and Lead Discovery for Novel this compound Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. scialert.netmdpi.com A focused HTS campaign could be instrumental in the discovery of novel analogues of this compound with enhanced potency, selectivity, or pharmacokinetic properties.

The process would begin with the development of a robust and automated assay to measure the binding affinity of compounds to muscarinic receptors, particularly the M3 subtype, which is a key target for antispasmodic agents. researchgate.netfrontiersin.orgmdpi.com This could involve radioligand binding assays or functional assays that measure downstream signaling events.

Once a suitable assay is established, large and diverse chemical libraries can be screened. researchgate.netnih.govnih.govresearchgate.net Hits from the primary screen would then be subjected to secondary assays to confirm their activity and determine their selectivity for different muscarinic receptor subtypes. Promising lead compounds would subsequently undergo structure-activity relationship (SAR) studies to guide the chemical synthesis of optimized analogues. nih.govnih.gov

HTS StageKey ActivitiesExample from Antimuscarinic Research
Assay Development Creation of a reliable and scalable assay to measure muscarinic receptor antagonism.Development of fluorescent antagonists for use in HTS. nih.gov
Library Screening Testing of large, diverse compound libraries against the target.Screening of a prescription drug library identified novel inhibitors of organic cation transporters, a principle relevant to drug interactions. technologynetworks.com
Hit Validation Confirmation of the activity and selectivity of initial hits.Identification of potent and selective M3 muscarinic antagonists from a triphenylpropioamide derivative. frontiersin.org
Lead Optimization SAR studies to improve the properties of lead compounds.Structure-guided design to develop M3R-selective antagonists with over 1,000-fold selectivity in vivo. nottingham.ac.ukselectscience.net

Development of Advanced In Vitro Models for this compound Studies

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of human tissues, limiting their predictive value in preclinical drug development. labmanager.comnih.gov The emergence of advanced in vitro models, such as organoids and organs-on-chips, offers a more physiologically relevant platform for studying the effects of drugs like this compound. nih.govnih.govnih.gov

Patient-derived organoids (PDOs), which are three-dimensional (3D) cultures that mimic the structure and function of the original tissue, can be generated from various organs, including the intestine and bladder. nih.govfrontiersin.orgmdpi.comnih.gov These models could be used to study the efficacy and mechanism of action of this compound in a patient-specific manner. For example, intestinal organoids could be used to assess the drug's effect on smooth muscle contraction and epithelial function. mdpi.com

Organ-on-a-chip technology combines cell culture with microfluidics to create microphysiological systems that simulate the functions of human organs. nih.govdaneshyari.comfluigent.com A "gut-on-a-chip" model, for instance, could be used to investigate the absorption, metabolism, and effects of this compound on intestinal motility under conditions that mimic the dynamic microenvironment of the human gut. jove.comfluigent.com

Advanced ModelPotential Application for this compound
Patient-Derived Organoids Assess drug efficacy and identify patient-specific responses. frontiersin.orgnih.govselectscience.net
Gastrointestinal Organoids Study the effects on intestinal smooth muscle contractility and secretion. nih.govresearchgate.net
Organ-on-a-Chip Model the pharmacokinetics and pharmacodynamics in a dynamic microphysiological system. nih.govdaneshyari.com
Engineered Muscle Tissues Quantify the contractile force of smooth muscle in response to the drug. nih.govnottingham.ac.uk

The integration of these advanced in vitro models into the preclinical development pipeline for this compound and its analogues has the potential to improve the translation of research findings into clinical success.

Q & A

Q. What experimental models are recommended for validating the antimuscarinic activity of Difemerine hydrochloride?

this compound's antimuscarinic effects can be evaluated using in vitro assays such as receptor-binding studies with muscarinic acetylcholine receptors (mAChRs) and functional assays in isolated tissue preparations (e.g., guinea pig ileum). In vivo models, such as rodent gastrointestinal motility tests, are suitable for assessing spasmolytic efficacy. Dose-response curves should be constructed to determine IC₅₀ or EC₅₀ values, and comparator drugs (e.g., atropine) must be included for validation .

Q. How can researchers characterize the purity and stability of this compound in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile-phosphate buffer). Stability studies should assess degradation under stress conditions (heat, light, pH variations) per ICH guidelines. Spectroscopic techniques (FTIR, NMR) confirm structural integrity, while mass spectrometry verifies molecular weight. Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf-life .

Q. What are the critical parameters for designing dose-ranging studies in preclinical models?

Key parameters include:

  • Species-specific pharmacokinetics : Adjust doses based on metabolic clearance rates.
  • Endpoint selection : Measure both efficacy (e.g., reduction in spasms) and safety (e.g., heart rate changes due to anticholinergic effects).
  • Control groups : Include vehicle and positive controls (e.g., dicyclomine).
  • Statistical power : Use ≥6 animals per group to account for biological variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different in vivo models be resolved?

Contradictions may arise from interspecies variability in mAChR subtypes or differences in experimental protocols. To address this:

  • Standardize protocols : Use consistent anesthesia, measurement intervals, and endpoint criteria.
  • Subtype-selective assays : Employ transfected cell lines expressing human mAChR subtypes (M3 for visceral spasms).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., diet, stress) .

Q. What methodologies are optimal for assessing the long-term neurotoxic effects of this compound in chronic use models?

  • Behavioral assays : Monitor cognitive function (e.g., Morris water maze) in rodents after 6–12 months of administration.
  • Histopathology : Evaluate brain regions (hippocampus, striatum) for neuronal loss or gliosis.
  • Biomarkers : Quantify acetylcholinesterase activity and oxidative stress markers (e.g., malondialdehyde) in serum and tissue homogenates.
  • Dose stratification : Compare therapeutic vs. supratherapeutic doses to establish safety margins .

Q. How can researchers optimize the pharmacokinetic profile of this compound for enhanced bioavailability?

Strategies include:

  • Salt modification : Test alternative counterions (e.g., citrate, maleate) to improve solubility.
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to bypass first-pass metabolism.
  • Prodrug design : Introduce ester linkages to enhance intestinal absorption, with hydrolysis to active form post-absorption. Validate improvements via in situ intestinal perfusion models and LC-MS/MS pharmacokinetic profiling .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Difemerine studies?

Use non-linear regression models (e.g., sigmoidal Emax or Hill equation) to fit data. Bayesian hierarchical models account for inter-study variability. For outlier detection, apply Grubbs’ test or robust regression. Software tools like GraphPad Prism or R packages (drc, nlme) are suitable .

Q. How should researchers mitigate off-target effects in electrophysiological studies of this compound?

  • Receptor profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters.
  • Selective antagonists : Co-administer subtype-specific blockers (e.g., pirenzepine for M1 mAChRs) to isolate effects.
  • Voltage-clamp techniques : Use patch-clamp assays to distinguish direct ion channel modulation from secondary signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difemerine hydrochloride
Reactant of Route 2
Reactant of Route 2
Difemerine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.